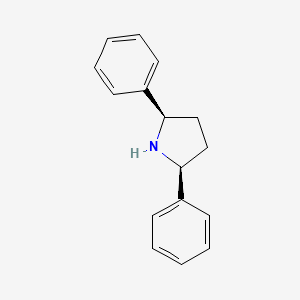
(S)-2-Amino-2-methylbutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-methylbutan-1-ol hydrochloride is a chiral compound with significant importance in various fields of science and industry. It is a derivative of 2-amino-2-methylbutanol, where the hydrochloride group enhances its solubility in water. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methylbutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-2-Amino-2-methylbutanol.
Hydrochloride Formation: The precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Ketones and aldehydes from oxidation.
- Secondary and tertiary amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
(S)-2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound can also act as a chiral ligand, facilitating asymmetric synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-methylbutan-1-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-methylpropanol: A structurally similar compound with different reactivity and applications.
2-Amino-2-methylbutanoic acid: Another related compound with distinct chemical and biological properties.
Uniqueness
(S)-2-Amino-2-methylbutan-1-ol hydrochloride is unique due to its chiral nature and specific reactivity. Its ability to form stable hydrochloride salts enhances its solubility and makes it a valuable intermediate in various synthetic processes. The compound’s chiral center allows for enantioselective reactions, making it crucial in the synthesis of optically active pharmaceuticals.
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
IITRUVQGNUXQQF-JEDNCBNOSA-N |
Isomeric SMILES |
CC[C@@](C)(CO)N.Cl |
Canonical SMILES |
CCC(C)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


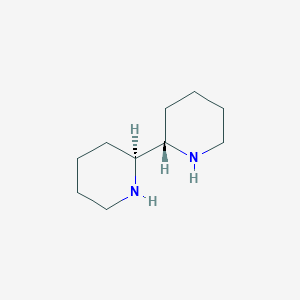

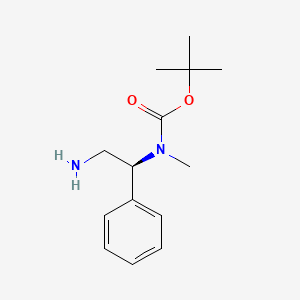

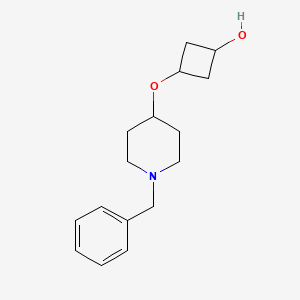

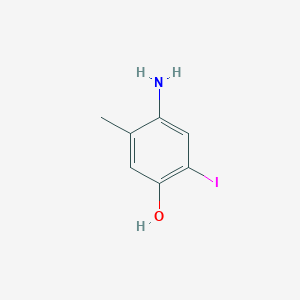
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
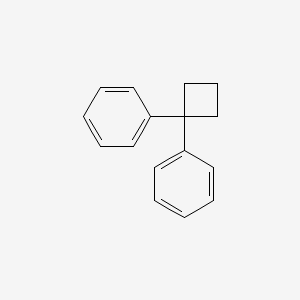
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
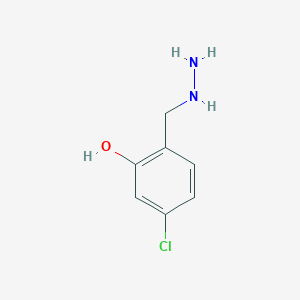
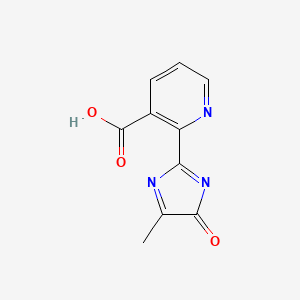
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
